molecular formula C17H27ClO3 B144159 (R)-4-(2-(chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene CAS No. 324763-39-5

(R)-4-(2-(chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene

Cat. No.: B144159
CAS No.: 324763-39-5
M. Wt: 314.8 g/mol
InChI Key: OYYMMVGLRJVHEE-HNNXBMFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-4-(2-(chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene involves several steps. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-methoxypropyl bromide in the presence of a base to form the intermediate 4-(3-methoxypropoxy)-3-methoxybenzaldehyde. This intermediate is then subjected to a Grignard reaction with (2R)-2-(chloromethyl)-3-methylbutylmagnesium bromide to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same synthetic routes mentioned above. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

(R)-4-(2-(chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(R)-4-(2-(chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene is primarily used as an intermediate in the synthesis of Aliskiren, which is used in the treatment of hypertension. In addition to its pharmaceutical applications, this compound is also used in research studies focusing on the development of new antihypertensive agents .

Mechanism of Action

The mechanism of action of (R)-4-(2-(chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene is primarily related to its role as an intermediate in the synthesis of Aliskiren. Aliskiren works by inhibiting renin, an enzyme involved in the regulation of blood pressure. By inhibiting renin, Aliskiren reduces the production of angiotensin I and II, leading to vasodilation and decreased blood pressure .

Comparison with Similar Compounds

Similar Compounds

  • (R)-4-(2-(chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene
  • 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxyethoxy)benzene
  • 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(2-methoxypropoxy)benzene

Uniqueness

The uniqueness of this compound lies in its specific structure, which makes it a crucial intermediate in the synthesis of Aliskiren. Its unique combination of functional groups allows for specific reactions that are essential for the production of the final pharmaceutical product .

Properties

IUPAC Name

4-[(2R)-2-(chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYMMVGLRJVHEE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466306
Record name 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324763-39-5
Record name 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324763-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 4-[(2R)-2-(chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)
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